molecular formula C11H23NO B1682128 Valdipromide CAS No. 52061-73-1

Valdipromide

Cat. No. B1682128
Key on ui cas rn: 52061-73-1
M. Wt: 185.31 g/mol
InChI Key: ACBLZFZDCOGNHD-UHFFFAOYSA-N
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Patent
US03988472

Procedure details

In a flask equipped with a dropping-funnel were placed 480 g of distilled dioxan followed by 80 g (0.432 mol) of tri-n-propylacetamide which was dissolved by stirring. For a period of 20 minutes a current of dry hydrochloric acid gas was passed through the dioxan solution at room-temperature, which represented a total of 100 g of hydrochloric acid gas. At the end of this operation, 88 g (0.86 mol) of freshly distilled butyl nitrile was slowly added over a period of 2 hours through the dropping-funnel. The temperature of the reaction medium rose from 31 to 43° C which necessitated cooling in a water-bath. The solution was then maintained for 2 hours at 85°-90° C. The dioxan was distilled off under a reduced pressure of 20 mm. Hg and a pasty residue obtained at room-temperature. This residue was dissolved in 290 g of a 10% aqueous solution of potassium hydroxide. The aqueous layer was decanted out and extracted twice with 75 g of ethyl ether. The potassium solution was acidified with 118 g of a 36% solution of hydrochloric acid (at 10/20° C) after which the oily phase was decanted out. The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase and the ethereal extracts were placed together. The ethereal solution was washed twice with 100 g of water and dried for 24 hours over 100 g of anhydrous sodium sulphate. The sodium sulphate was then centrifuged out. The ethyl ether was distilled off under atmospheric pressure and the residue recuperated under 7 mm Hg. The fraction obtained boiled at 126° to 128° C and crystallized rapidly. In this way, 61 g of crude tri-n-propylacetic acid were obtained, which represents a yield of 76%. The crude product was then dissolved by heating in 75 g of ethyl ether. The ethereal solution was filtered while hot and the filtrate left at a temperature of -30° C for 4 hours. The precipitate which formed was centrifuged out and dried in a desiccator under a reduced pressure of 20 mm Hg for 6 hours. By this means, 46 g of pure tri-n-propylacetic acid were obtained which represents a yield in pure product of 75.4% and a total yield of 57.3%. M.P. 67° C.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
butyl nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1CCOCC1.[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11](N)=[O:12])[CH2:8][CH3:9].Cl>[OH-].[K+]>[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11]([OH:1])=[O:12])[CH2:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(CC)C(C(=O)N)(CCC)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
Cl
Step Five
Name
butyl nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a dropping-funnel
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
rose from 31 to 43° C
TEMPERATURE
Type
TEMPERATURE
Details
necessitated cooling in a water-bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then maintained for 2 hours at 85°-90° C
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The dioxan was distilled off under a reduced pressure of 20 mm. Hg
CUSTOM
Type
CUSTOM
Details
a pasty residue obtained at room-temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted out
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 75 g of ethyl ether
CUSTOM
Type
CUSTOM
Details
was acidified with 118 g of a 36% solution of hydrochloric acid (at 10/20° C)
CUSTOM
Type
CUSTOM
Details
was decanted out
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase
WASH
Type
WASH
Details
The ethereal solution was washed twice with 100 g of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried for 24 hours over 100 g of anhydrous sodium sulphate
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The ethyl ether was distilled off under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The fraction obtained boiled at 126° to 128° C
CUSTOM
Type
CUSTOM
Details
crystallized rapidly

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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